3-Cyclopropylazetidin-3-ol
Overview
Description
3-Cyclopropylazetidin-3-ol is a chemical compound with the molecular formula C6H11NO It is a four-membered azetidine ring with a cyclopropyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1-benzhydryl-3-cyclopropyl-azetidin-3-ol under acidic conditions to yield the desired product . The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would be a key consideration for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylazetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce different alcohol derivatives.
Scientific Research Applications
3-Cyclopropylazetidin-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropylazetidin-3-ol is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The hydroxyl group and the cyclopropyl ring may play crucial roles in its interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound similar to 3-Cyclopropylazetidin-3-ol but without the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the azetidine ring structure.
3-Hydroxyazetidine: Similar to this compound but without the cyclopropyl group.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the azetidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropylazetidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6(3-7-4-6)5-1-2-5/h5,7-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOABPFRENHXUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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